2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound characterized by its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by a series of condensation and cyclization reactions.
A common synthetic route includes the following steps:
Formation of Intermediate: : React 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate.
Cyclization: : Cyclize the imine intermediate with a diketone to form the imidazolidinone core structure.
Acetylation: : Acetylate the imidazolidinone with an acylating agent in the presence of a base to introduce the acetamide moiety.
Substitution: : Introduce the trifluoromethylphenyl group via a substitution reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may employ large-scale batch reactors with optimized conditions for temperature, pressure, and solvent selection to maximize yield and purity. Continuous flow processes could also be implemented to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide undergoes a variety of chemical reactions, including:
Oxidation: : Reaction with oxidizing agents to form new oxidation products.
Reduction: : Reduction of functional groups under suitable conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions involving the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide.
Reduction: : Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: : Halogenated solvents, bases like sodium hydroxide, and catalysts like copper(I) iodide.
Major Products
The reactions yield various products depending on the specific conditions and reagents used. These products include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide has several notable applications in scientific research, including:
Chemistry
Catalysis: : Used as a ligand in catalytic reactions.
Material Science: : Incorporated into polymers and advanced materials for enhanced properties.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.
Medicine
Pharmaceuticals: : Investigated for its therapeutic properties, including potential as an anti-inflammatory or anticancer agent.
Industry
Chemical Manufacturing: : Utilized in the synthesis of other complex molecules and fine chemicals.
Mechanism of Action
The mechanism by which 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. These include:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways Involved: : Signal transduction pathways and metabolic pathways influenced by the compound's binding and activity.
Comparison with Similar Compounds
When compared to similar compounds, 2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique structural features and reactivity.
Similar Compounds
Benzimidazoles: : Compounds with similar core structures but different functional groups.
Trifluoromethylphenyl Derivatives: : Compounds featuring the trifluoromethylphenyl moiety with variations in other parts of the molecule.
Conclusion
This compound is a compound of significant interest in various scientific disciplines. Its synthesis, reactivity, and diverse applications make it a valuable subject for continued research and exploration.
Properties
IUPAC Name |
2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3/c20-12-7-5-11(6-8-12)9-15-17(28)26(18(29)25-15)10-16(27)24-14-4-2-1-3-13(14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXOZAFFMRALJC-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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